molecular formula C17H25BFNO4 B8160650 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide

Cat. No.: B8160650
M. Wt: 337.2 g/mol
InChI Key: JQMSQCPYHFGGEI-UHFFFAOYSA-N
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Description

This compound is a boronic ester-containing acetamide derivative, characterized by a fluorophenoxy group and an isopropyl-substituted acetamide moiety. Its structure includes a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO4/c1-11(2)20-15(21)10-22-14-9-12(7-8-13(14)19)18-23-16(3,4)17(5,6)24-18/h7-9,11H,10H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMSQCPYHFGGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide typically involves multiple steps, starting with the preparation of the boronic ester intermediate. The key steps include:

    Formation of the Boronic Ester: This involves the reaction of a fluorinated phenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions.

    Coupling Reaction: The boronic ester is then coupled with an appropriate isopropylacetamide derivative using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. The boronate ester acts as a coupling partner with aryl halides or triflates in the presence of palladium catalysts .

Reaction Example Conditions Yield Reference
Coupling with aryl halidesPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h75–85%
Functionalization of COFs (Covalent Organic Frameworks)Suzuki coupling with pyrenes, THF, 60°C99% conversion

Key Notes :

  • The electron-withdrawing fluoro group at the ortho position enhances the electrophilicity of the boronate ester, improving coupling efficiency .

  • The acetamide group does not interfere with the reaction but may influence solubility in polar solvents .

C–H Functionalization

The compound’s arylboronate group can act as a directing group for meta-selective C–H activation in palladium-catalyzed reactions. This is critical for synthesizing complex aromatic systems .

Reaction Type Catalyst System Selectivity Reference
meta-C–H alkylationPd(OAc)₂, norbornene, MAD (methylaluminum dichloride)meta > 90%
ortho-C–H chlorinationPdCl₂, Cu(OAc)₂, DCE, 100°Cortho (minor)

Mechanistic Insight :

  • The boronate ester directs palladation to the meta position via transient coordination, while the fluoro group sterically hinders ortho functionalization .

  • Cooperative nickel/aluminum catalysis has been reported for site-divergent alkylation of similar acetamide derivatives .

Hydrolysis and Stability

The boronate ester is stable under basic conditions but hydrolyzes in acidic media to form the corresponding boronic acid. This property is exploited in functional group interconversion .

Hydrolysis Conditions Product Applications
HCl (1M), THF/H₂O, 25°C, 2h2-(2-Fluoro-5-boronophenoxy)-N-isopropylacetamideSuzuki coupling precursor

Stability Notes :

  • The compound is stable at ambient temperatures but degrades under prolonged exposure to moisture .

  • Storage recommendations include desiccants and inert atmospheres .

Scientific Research Applications

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorinated phenoxy group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The nitrogen substituent on the acetamide group significantly influences physicochemical and reactivity properties.

Compound Name Substituent on Acetamide Key Differences Reference
Target Compound Isopropyl Balanced steric bulk; enhances metabolic stability compared to smaller groups.
N-Cyclopropyl-2-(2-fluoro-5-(dioxaborolan-2-yl)phenoxy)acetamide Cyclopropyl Smaller ring size may reduce steric hindrance, improving reaction kinetics but potentially decreasing metabolic stability.
2-Chloro-N-(2-fluoro-5-(dioxaborolan-2-yl)phenyl)acetamide Chlorine Electronegative Cl atom increases polarity, potentially improving solubility but reducing cell membrane permeability.
N-Cyclohexyl-2-{N-[4-fluoro-3-(dioxaborolan-2-yl)benzyl]acetamido} derivatives Cyclohexyl Increased hydrophobicity and steric bulk may slow reaction rates in cross-couplings but enhance binding affinity in biological targets.

Impact on Reactivity :

  • Isopropyl vs. Cyclopropyl : The isopropyl group in the target compound provides moderate steric hindrance, balancing reaction efficiency and selectivity in cross-couplings. Cyclopropyl analogs (e.g., Example 97) may exhibit faster reaction rates due to reduced bulk .
  • Chlorine Substituent : The chloro analog (CAS 1704121-19-6) lacks an alkyl chain, increasing polarity but limiting utility in hydrophobic environments .

Fluorophenoxy vs. Non-Fluorinated Analogs

The fluorine atom at the 2-position of the phenoxy group distinguishes the target compound from non-fluorinated boronic esters.

Compound Name Phenoxy Substitution Key Properties Reference
Target Compound 2-Fluoro Electron-withdrawing F enhances boronate stability and directs regioselectivity in cross-couplings.
2-(3-(Dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide No F Lower electron density at boron may reduce oxidative stability and reaction efficiency.
5-Methyl-4,5,6,7-tetrahydrothiazolo derivatives Heterocyclic Thiazolo rings alter electronic properties, favoring different catalytic conditions.

Electronic Effects :

  • Fluorine’s electron-withdrawing nature stabilizes the boronate moiety, reducing hydrolysis susceptibility compared to non-fluorinated analogs .
  • In Suzuki couplings, fluorinated arylboronates often exhibit higher reactivity due to enhanced Lewis acidity of boron .

Optimization Insights :

  • Lower yield in the target compound’s synthesis (49%) compared to 5c (74%) highlights the trade-off between steric bulk and reaction efficiency .
  • Use of CsF as a base (Example 42) aligns with standard Suzuki coupling protocols, but alternative bases (e.g., K2CO3) may improve yields in sterically hindered systems .

Pharmacological and Physicochemical Properties

Property Target Compound N-Cyclopropyl Analog (Example 97) Chloro Analog (CAS 1704121-19-6)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.0 (reduced lipophilicity) ~2.8 (higher polarity)
Metabolic Stability Likely high (isopropyl resists oxidation) Moderate (cyclopropane ring stability) Low (chlorine may form reactive metabolites)
Solubility Moderate in organic solvents Higher in polar solvents High aqueous solubility

Biological Activity

The compound 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide is a synthetic organic molecule notable for its potential applications in pharmaceutical development and material science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈BFO₃
  • Molecular Weight : 247.08 g/mol
  • CAS Number : 775351-57-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. The presence of the fluorinated phenoxy group enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for various receptors linked to cell signaling pathways, impacting cellular responses to external stimuli.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Properties

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance:

  • Case Study : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines (e.g., breast and prostate cancer) .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity:

  • Study Findings : Testing against a range of bacterial strains revealed that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria .

Applications in Pharmaceutical Development

The unique structure of this compound positions it as a valuable intermediate in the synthesis of novel pharmaceuticals:

  • Targeted Therapies : It is being explored for use in developing targeted therapies for conditions such as cancer and bacterial infections .

Safety Profile

While the compound shows promising biological activity, safety assessments are crucial:

  • Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound has a favorable safety profile; however, further studies are necessary to fully understand its toxicological implications .

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the advantages and limitations of using this specific molecule in therapeutic applications.

Compound NameMolecular FormulaBiological ActivityNotes
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC₁₃H₁₅BFNO₂AnticancerSimilar mechanism but different efficacy
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileC₁₃H₁₅BFNO₂Moderate antibacterialPotential use in agrochemicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-isopropylacetamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A typical protocol involves reacting a fluorophenol derivative with a boronic ester precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with a base (e.g., Na₂CO₃) at 80–90°C . Post-synthesis, purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular weight .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the connectivity of the acetamide, fluorophenoxy, and dioxaborolane groups. For electronic properties, UV-Vis spectroscopy can assess conjugation effects, while cyclic voltammetry (in anhydrous DMF) may reveal redox activity of the boronic ester . Computational tools like DFT (Density Functional Theory) using Gaussian or COMSOL can model molecular orbitals and predict reactivity .

Q. What are common stability issues during storage, and how can they be mitigated?

  • Methodological Answer : The boronic ester group is sensitive to hydrolysis. Storage under inert atmosphere (argon) in anhydrous solvents (e.g., THF or DCM) at –20°C is recommended. Regular monitoring via ¹¹B NMR can detect decomposition (e.g., boronic acid formation) .

Advanced Research Questions

Q. How does the steric and electronic profile of the dioxaborolane group influence cross-coupling efficiency in catalytic systems?

  • Methodological Answer : The tetramethyl substituents on the dioxaborolane enhance steric protection, reducing unintended side reactions (e.g., proto-deboronation). Electronic effects can be probed via Hammett studies by substituting the fluorine atom with other halogens. Kinetic experiments (e.g., monitoring coupling yields with aryl halides) under varying Pd catalysts (e.g., PdCl₂(dppf)) provide mechanistic insights .

Q. What strategies resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

  • Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen in reaction systems. Rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation) is essential. Design of Experiments (DoE) methodologies can optimize variables (temperature, catalyst loading, solvent ratio) systematically . Advanced analytics like in-situ IR spectroscopy can track intermediate formation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like COMSOL Multiphysics or Schrödinger Suite can model solvent effects and transition states. Machine learning (ML) algorithms trained on existing boronic ester reaction datasets can predict optimal conditions for unexplored transformations (e.g., photoinduced couplings) .

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